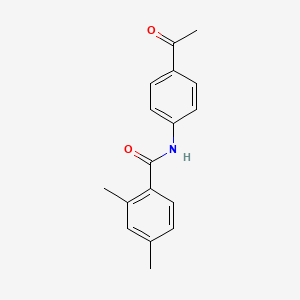

N-(4-acetylphenyl)-2,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine and triethylamine in THF afforded a related compound in a good yield . Another study reported a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols .Scientific Research Applications

Pharmacological Research and Potential Therapeutic Applications

The exploration of novel synthetic opioids for potential therapeutic use has included N-substituted benzamides and acetamides, highlighting a broader interest in this class of compounds for pain management and other medical applications (Sharma et al., 2018). While the focus here is on illicit drug markets, the underlying chemistry could inform the development of legitimate therapeutics.

Environmental Impact and Biodegradation

Herbicides based on phenoxyacetic acid, such as 2,4-D, have been widely studied for their environmental impact and degradation pathways (Magnoli et al., 2020). These insights could be relevant for assessing the environmental behavior of N-(4-acetylphenyl)-2,4-dimethylbenzamide, particularly in terms of biodegradation and potential ecological effects.

Analytical and Detection Methods

Advancements in analytical chemistry and toxicology have facilitated the detection and analysis of complex organic compounds, including synthetic opioids and herbicides (Tittarelli et al., 2014). These methodologies could be applied to this compound for both research and environmental monitoring purposes.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins such as theHeat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .

Mode of Action

For instance, it could potentially inhibit or enhance the activity of these proteins, leading to downstream effects on cellular processes .

Biochemical Pathways

Given its potential interaction with proteins like hsp 90-alpha, it could influence pathways related tocell cycle control and signal transduction .

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties, which can impact their bioavailability .

Result of Action

Based on its potential targets, it could influence various cellular processes, including cell cycle control and signal transduction .

Properties

IUPAC Name |

N-(4-acetylphenyl)-2,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-11-4-9-16(12(2)10-11)17(20)18-15-7-5-14(6-8-15)13(3)19/h4-10H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTQTPMJDREASF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B2926549.png)

![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2926558.png)

![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2926559.png)

![N-[(1R,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B2926561.png)

![Methyl 4-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2926567.png)

![Methyl[1-(1-methylcyclopropyl)ethyl]amine](/img/structure/B2926568.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2926569.png)